2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile
Description
Properties
Molecular Formula |
C16H11N3S |
|---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-amino-6-phenyl-4-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H11N3S/c17-10-13-12(15-7-4-8-20-15)9-14(19-16(13)18)11-5-2-1-3-6-11/h1-9H,(H2,18,19) |
InChI Key |
WFWGQLLRRFDTHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CS3)C#N)N |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The four-component reaction (4CR) involving aldehydes, ketones, malononitrile, and ammonium acetate has emerged as a robust method for synthesizing 2-aminonicotinonitrile derivatives. In one protocol, 2-amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile is prepared by condensing thiophene-2-carboxaldehyde (aldehyde), acetophenone (ketone), malononitrile, and ammonium acetate in the presence of doped nano-Cu₂O–MFR, a heterogeneous catalyst. The reaction proceeds via the formation of 1,4-dihydropyridine (1,4-DHP) intermediates, which undergo oxidative aromatization to yield the pyridine core.
Optimization Studies
Critical parameters were systematically optimized for the model reaction:
-
Solvent : A 1:1 mixture of water and ethanol (H₂O/EtOH) achieved optimal yields (92%) while aligning with green chemistry principles.
-
Catalyst Loading : 0.3 g of nano-Cu₂O–MFR (0.072 mol%) provided sufficient surface area for accelerating the condensation and cyclization steps.
-
Temperature : Reflux conditions (≈80°C) ensured complete conversion within 1–2 hours.
The stoichiometric ratio of reactants was fixed at 1:1:1.3:1.5 (aldehyde:ketone:malononitrile:ammonium acetate) to minimize side reactions.
Substrate Scope and Yields
As illustrated in Table 1, diverse aldehydes and ketones were tolerated. For the target compound, thiophene-2-carboxaldehyde and acetophenone afforded 2-amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile in 87% yield after 1.3 hours. The nanocatalyst was recovered via filtration and reused for five cycles without significant activity loss.
Table 1: Selected Substrates and Yields in Nano-Cu₂O–MFR-Catalyzed 4CR
| Entry | Aldehyde | Ketone | Product Yield (%) | Time (h) |
|---|---|---|---|---|
| 5k | Thiophene-2-carboxaldehyde | Acetophenone | 87 | 1.3 |
One-Pot Multicomponent Synthesis with Ethyl Cyanoacetate
Alternative Substrate Strategy
A modified approach replaces malononitrile with ethyl cyanoacetate, enabling the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile intermediates. In this method, 1-(naphthalen-1-yl)ethanone, thiophene-2-carboxaldehyde, ethyl cyanoacetate, and ammonium acetate are refluxed in ethanol with piperidine as a base. While this protocol primarily targets 6-(naphthalen-1-yl) derivatives, substituting 1-(naphthalen-1-yl)ethanone with acetophenone redirects the pathway toward 2-amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile.
Reaction Conditions and Workup
The reaction mixture is heated under reflux for 2 hours, followed by precipitation in cold water. Crude products are purified via recrystallization from ethanol/dioxane, yielding 74–93% of the desired nicotinonitrile. Piperidine facilitates enolate formation and Knoevenagel condensation, while ammonium acetate acts as a nitrogen source for the aminopyridine ring.
Chlorination and Derivative Synthesis
Post-synthesis, the 2-oxo group is converted to a chloro substituent using PCl₅ and POCl₃, yielding 2-chloro derivatives (e.g., 2-chloro-4-(thiophen-2-yl)nicotinonitrile). This step highlights the compound’s versatility as a precursor for further functionalization.
Comparative Analysis of Synthetic Routes
Efficiency and Environmental Impact
The nano-Cu₂O–MFR method surpasses the ethyl cyanoacetate route in sustainability, utilizing aqueous ethanol and a recyclable catalyst. However, the latter offers straightforward access to 2-oxo intermediates for downstream applications.
Yield and Purity
Scalability and Industrial Relevance
The nano-Cu₂O–MFR system is scalable due to the catalyst’s reusability and minimal solvent waste. In contrast, the ethyl cyanoacetate method requires stoichiometric PCl₅ for chlorination, increasing complexity.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
-
IR Spectroscopy : Stretching frequencies at 2219–2224 cm⁻¹ confirm the presence of the nitrile group (C≡N).
-
¹H NMR : Aromatic protons from phenyl (δ 7.15–8.88 ppm) and thiophene (δ 6.40–7.56 ppm) groups are observed.
-
¹³C NMR : Peaks at 107–162 ppm correlate with the pyridine ring, nitrile carbon, and aromatic substituents.
Chemical Reactions Analysis
Four-Component Reaction (4CR) Approach
The synthesis of 2-amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile can be achieved via a four-component reaction involving:
-
Aldehydes : Aromatic aldehydes (e.g., thiophene-2-carboxaldehyde)
-
Ketones : Acetophenone or substituted acetophenones
-
Malononitrile : Serves as the cyanide source
-
Ammonium Acetate : Acts as a nitrogen source and catalyst
Reaction Conditions (optimized from literature):
This method leverages green chemistry principles by using water/ethanol mixtures and a reusable catalyst. The reaction proceeds via condensation, Michael addition, and cyclization to form the pyridine core .
Condensation Reactions with Thiophene Precursors
A three-component condensation method is also viable, combining:
-
Thiophene-2-carboxaldehyde (or similar thiophene-containing aldehydes)
-
Malononitrile
-
Ammonium Acetate
Key Steps :
-
Formation of α,β-unsaturated ketones via aldol-like condensation.
-
Reaction with malononitrile to form intermediate enamine derivatives.
-
Cyclization and tautomerization to yield the nicotinonitrile framework .
Condensation and Cyclization Pathway
The mechanism involves:
-
Nucleophilic Attack : Amine groups from ammonium acetate react with carbonyl carbons to form imine intermediates.
-
Michael Addition : The active methylene group of malononitrile adds to α,β-unsaturated ketones.
-
Cyclization : Intramolecular attack forms the pyridine ring via tautomerization .
Role of Thiophene Substituent
The thiophen-2-yl group at position 4 introduces electronic effects, stabilizing the pyridine ring through conjugation. This substitution pattern enhances reactivity in subsequent functionalization reactions .
Infrared (IR) Spectroscopy
| Functional Group | Absorption Band (cm⁻¹) | Source |
|---|---|---|
| NH₂ | 3167–3387 (broad) | |
| C≡N | 2224–2228 (sharp) | |
| C=O (if present) | ~1649–1655 |
Nuclear Magnetic Resonance (NMR)
| Proton Type | δ (ppm) | Multiplicity | Source |
|---|---|---|---|
| NH₂ | ~12.92 | Singlet | |
| Pyridine-H5 | ~8.25 | Singlet | |
| Aromatic (Thiophene) | 6.98–8.88 | Multiplet |
Mass Spectrometry
| Key Fragment/Feature | Data | Source |
|---|---|---|
| Molecular Ion (M⁺) | ~374 | |
| Base Peak | Depends on substituents |
Research Findings and Trends
-
Catalyst Efficiency : Nano-Cu₂O–MFR demonstrates high reusability and yield consistency .
-
Substituent Effects : Thiophene groups enhance electronic interactions, influencing reaction pathways .
-
Sustainability : Water/ethanol solvent systems and reusable catalysts align with green chemistry goals .
This compound serves as a versatile scaffold for exploring heterocyclic chemistry and medicinal applications, with synthesis routes optimized for scalability and efficiency.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of nicotinonitrile derivatives, including 2-amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile, as promising anticancer agents. These compounds exhibit cytotoxic effects against various cancer cell lines.
Case Study: Antiproliferative Activity
A study synthesized several nicotinonitrile derivatives and evaluated their antiproliferative activities against different cancer cell lines. The results indicated that certain derivatives demonstrated significant cytotoxicity, with IC50 values as low as 16 µM against lung cancer cell lines (NCIH 460) and 25 µM against colon cancer cells (RKOP 27) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile | NCIH 460 | 16 |
| 2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile | RKOP 27 | 25 |
The structural modifications in these compounds were aimed at enhancing their bioactivity through electronic effects, which play a crucial role in their interaction with biological targets .
Antimicrobial Applications
The antimicrobial properties of nicotinonitriles have also been extensively studied. Compounds derived from this scaffold have shown effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a recent investigation into the antimicrobial activity of thiophene-containing nicotinonitriles, it was found that certain derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria. For instance, compounds demonstrated minimum inhibitory concentrations (MICs) lower than those of established antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile | Staphylococcus aureus | <32 |
| 2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile | Escherichia coli | <64 |
These findings suggest that the incorporation of thiophene and phenyl groups enhances the antimicrobial properties of nicotinonitriles, making them suitable candidates for further development as therapeutic agents .
Agricultural Applications
The compound has also been explored for its potential fungicidal properties. Recent studies indicate that derivatives of nicotinonitriles can effectively control plant pathogens.
Case Study: Fungicidal Activity
Research on N-(thiophen-2-yl)nicotinamide derivatives revealed significant fungicidal activity against cucumber downy mildew, with effective concentrations (EC50) reported at levels lower than those of commercial fungicides .
| Compound | Pathogen | EC50 (mg/L) |
|---|---|---|
| N-(thiophen-2-yl)nicotinamide derivative | Pseudoperonospora cubensis | 1.96 |
This suggests that these compounds could serve as environmentally friendly alternatives to conventional fungicides, providing effective control over agricultural pests while minimizing chemical residues .
Mechanism of Action
The mechanism of action of 2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Nicotinonitrile Derivatives
Structural Variations and Substituent Effects
The table below summarizes key structural differences and substituent positions among analogous compounds:
*Calculated based on formula C₁₆H₁₂N₃S.
Key Observations:
- Positional Isomerism : Entry 78 in swaps the phenyl and thiophen-2-yl groups at positions 4 and 6 compared to the target compound. This isomerism may alter electronic distribution and binding interactions in biological systems.
- Substituent Bulk : The naphthalen-1-yl and dichlorophenyl groups in introduce steric hindrance, which could impact solubility and molecular packing in crystal structures.
- Electron-Donating Groups: Ethoxy substituents () may enhance solubility but reduce electrophilicity compared to amino groups.
Crystallographic and Stability Comparisons
- Target Compound: Limited crystallographic data is provided in the evidence. However, analogs like 6-(4-aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile crystallize in the orthorhombic system (space group Pbca) with a unit cell volume of 3094.3 ų, stabilized by N–H⋯N and C–H⋯N hydrogen bonds .
- Bulky Derivatives : The compound in forms a 3D hydrogen-bonded network via N–H⋯N and C–H⋯N interactions, enhancing thermal stability. The dihedral angles between aromatic rings (55.04°–75.87°) suggest reduced planarity compared to simpler phenyl/thiophen analogs.
Biological Activity
2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article compiles diverse research findings regarding its biological activity, synthesis methods, and potential therapeutic applications.
Synthesis
The synthesis of 2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile typically involves multicomponent reactions, which allow for the efficient construction of complex molecular architectures. For instance, a one-pot reaction involving malononitrile, aromatic aldehydes, and ammonium acetate has been reported to yield this compound with good efficiency under microwave irradiation conditions .
Reaction Scheme
The general reaction scheme can be summarized as follows:
- Reactants : Malononitrile, aromatic aldehyde, ammonium acetate.
- Catalyst : CoFe₂O₄ @SiO₂-SO₃H (nanocatalyst).
- Conditions : Microwave irradiation.
Biological Activity
The biological activity of 2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile has been evaluated in several studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that derivatives of nicotinonitriles exhibit broad-spectrum anticancer activity. In particular, the compound has shown promising results against various cancer cell lines. For example, studies have demonstrated its efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Cell cycle arrest |
| A549 (Lung) | 18 | Inhibition of proliferation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
The mechanism by which 2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile exerts its biological effects is primarily through interaction with specific biological targets. Notably, it has been identified as a ligand for the Adenosine A1 receptor (ADORA1), which plays a critical role in various physiological processes including cardiac function and neuroprotection .
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted on MCF-7 breast cancer cells showed that treatment with 2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile resulted in significant apoptosis as evidenced by increased caspase activity and decreased mitochondrial membrane potential . -
Case Study on Antimicrobial Properties :
Another investigation assessed the antimicrobial activity against Staphylococcus aureus and found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, indicating a dual mechanism of action .
Q & A
Q. What safety protocols are critical when handling nitrile-containing compounds like this derivative?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
